molecular formula C6H10O4 B078403 2,3-Dimethylsuccinic acid CAS No. 13545-04-5

2,3-Dimethylsuccinic acid

Cat. No.: B078403
CAS No.: 13545-04-5
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-UHFFFAOYSA-N
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Description

It is a derivative of succinic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanedioic acid backbone . This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Mechanism of Action

Target of Action

2,3-Dimethylsuccinic acid is a derivative of succinic acid, with two methyl groups added at the 2nd and 3rd carbon positions As a derivative of succinic acid, it may interact with enzymes and proteins involved in the citric acid cycle and other metabolic pathways .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to succinic acid, it might be hypothesized that it could interact with the same enzymes and proteins as succinic acid, potentially altering their function. The presence of the two methyl groups could also influence its interactions, leading to different effects .

Biochemical Pathways

As a derivative of succinic acid, it might be involved in the citric acid cycle and other related metabolic pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .

Result of Action

Given its structural similarity to succinic acid, it might be expected to have similar effects, such as participating in energy production via the citric acid cycle . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its solubility and therefore its bioavailability could be affected by the pH of the environment. Similarly, temperature could influence the rate of its metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylsuccinic acid can be synthesized through the oxidation of 2,3-dimethylbutane. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to ensure the selective oxidation of the methyl groups to carboxylic acids .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2,3-dimethylbutane using a combination of catalysts and oxidizing agents. The reaction is carried out in large reactors where temperature, pressure, and reaction time are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylsuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylsuccinic acid has several applications in scientific research:

Comparison with Similar Compounds

    Succinic acid: The parent compound, lacking the methyl groups.

    2,2-Dimethylsuccinic acid: A structural isomer with methyl groups on the second carbon atom.

    2-Methylsuccinic acid: A derivative with a single methyl group.

Uniqueness: 2,3-Dimethylsuccinic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its chelating ability compared to its non-methylated counterparts .

Properties

IUPAC Name

2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYRCVPDWTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871958
Record name 2,3-Dimethylbutanedioic acid
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Molecular Weight

146.14 g/mol
Source PubChem
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CAS No.

13545-04-5, 608-39-9, 608-40-2, 57694-62-9
Record name 2,3-Dimethylsuccinic acid
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Record name meso-2,3-Dimethyl-butanedioic acid
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Record name (R*,S*)-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylsuccinic acid
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Record name (-)-2,3-Dimethylbutanedioic acid
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Record name erythro-2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylsuccinic acid
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Record name 2,3-Dimethylbutanedioic acid
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Record name (R*,S*)-2,3-dimethylsuccinic acid
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Record name 2,3-dimethylsuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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